

(3S,5R)-Pitavastatin Calcium CAS number and molecular weight

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Compound of Interest

Compound Name: (3S,5R)-Pitavastatin Calcium

Cat. No.: B1146019

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Technical Guide: (3S,5R)-Pitavastatin Calcium

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of **(3S,5R)-Pitavastatin Calcium**, an enantiomer of the potent HMG-CoA reductase inhibitor, Pitavastatin. As the stereoisomer of the active pharmaceutical ingredient, this compound is primarily of interest as a potential process-related impurity in the synthesis of Pitavastatin. This document details its chemical identity, including its CAS number and molecular weight, and discusses its expected pharmacological activity within the context of the HMG-CoA reductase pathway. Detailed experimental protocols for assessing HMG-CoA reductase inhibition and for the analytical separation of Pitavastatin isomers are provided.

Chemical and Physical Properties

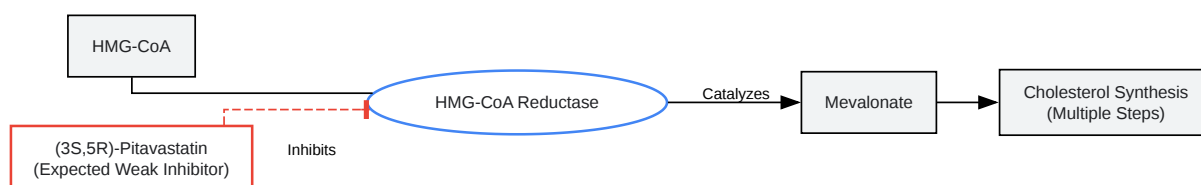
(3S,5R)-Pitavastatin Calcium is the calcium salt of the (3S,5R) enantiomer of Pitavastatin. The identity and molecular weight can be represented in two common forms: the full calcium salt and the hemi-calcium salt. The CAS number 254452-88-5 is most consistently associated with the (3S,5R)-isomer calcium salt.

Property	Data
Chemical Name	(3S,5R,6E)-7-[2-Cyclopropyl-4-(4-fluorophenyl)quinolin-3-yl]-3,5-dihydroxyhept-6-enoic acid calcium salt
Synonyms	ent-NK-104, Pitavastatin Enantiomer, Pitavastatin (3S,5R)-Isomer Calcium Salt
CAS Number	254452-88-5
Molecular Formula	Full Salt: $C_{50}H_{46}CaF_2N_2O_8$ Hemi-salt: $C_{25}H_{23}FNO_4 \cdot \frac{1}{2}Ca$
Molecular Weight	Full Salt: 880.98 g/mol [1] Hemi-salt: 440.49 g/mol [2]

Pharmacological Profile and Mechanism of Action

The active form of Pitavastatin is the (3R,5S)-stereoisomer, which is a potent competitive inhibitor of 3-hydroxy-3-methylglutaryl-coenzyme A (HMG-CoA) reductase.[3] This enzyme catalyzes the conversion of HMG-CoA to mevalonate, a rate-limiting step in the biosynthesis of cholesterol in the liver.[4] As the enantiomer of the active drug, (3S,5R)-Pitavastatin is expected to have significantly lower or negligible inhibitory activity on HMG-CoA reductase. Studies on geometric isomers of statins have shown that structural changes can lead to a substantial loss of activity.

The theoretical mechanism of action, should any exist, would follow the same pathway as other statins. Inhibition of HMG-CoA reductase leads to a decrease in intracellular cholesterol levels. This, in turn, upregulates the expression of LDL receptors on hepatocytes, increasing the clearance of LDL cholesterol from the bloodstream.



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Figure 1: HMG-CoA Reductase pathway and inhibition by statins.

Quantitative Analysis

While the active (3R,5S)-Pitavastatin is a highly potent inhibitor of HMG-CoA reductase, there is a lack of publicly available data on the inhibitory activity of the (3S,5R) enantiomer. It is standard in pharmaceutical development that enantiomeric impurities have significantly reduced or no pharmacological effect.

Compound	HMG-CoA Reductase IC ₅₀
(3R,5S)-Pitavastatin	6.8 nM[5][6]
(3S,5R)-Pitavastatin	Not Reported

Experimental Protocols

In Vitro HMG-CoA Reductase Inhibition Assay

This protocol is a representative method for determining the inhibitory activity of a test compound like **(3S,5R)-Pitavastatin Calcium** against HMG-CoA reductase. The assay is based on the spectrophotometric measurement of the decrease in absorbance at 340 nm, which corresponds to the oxidation of NADPH by the enzyme.[7][8][9]

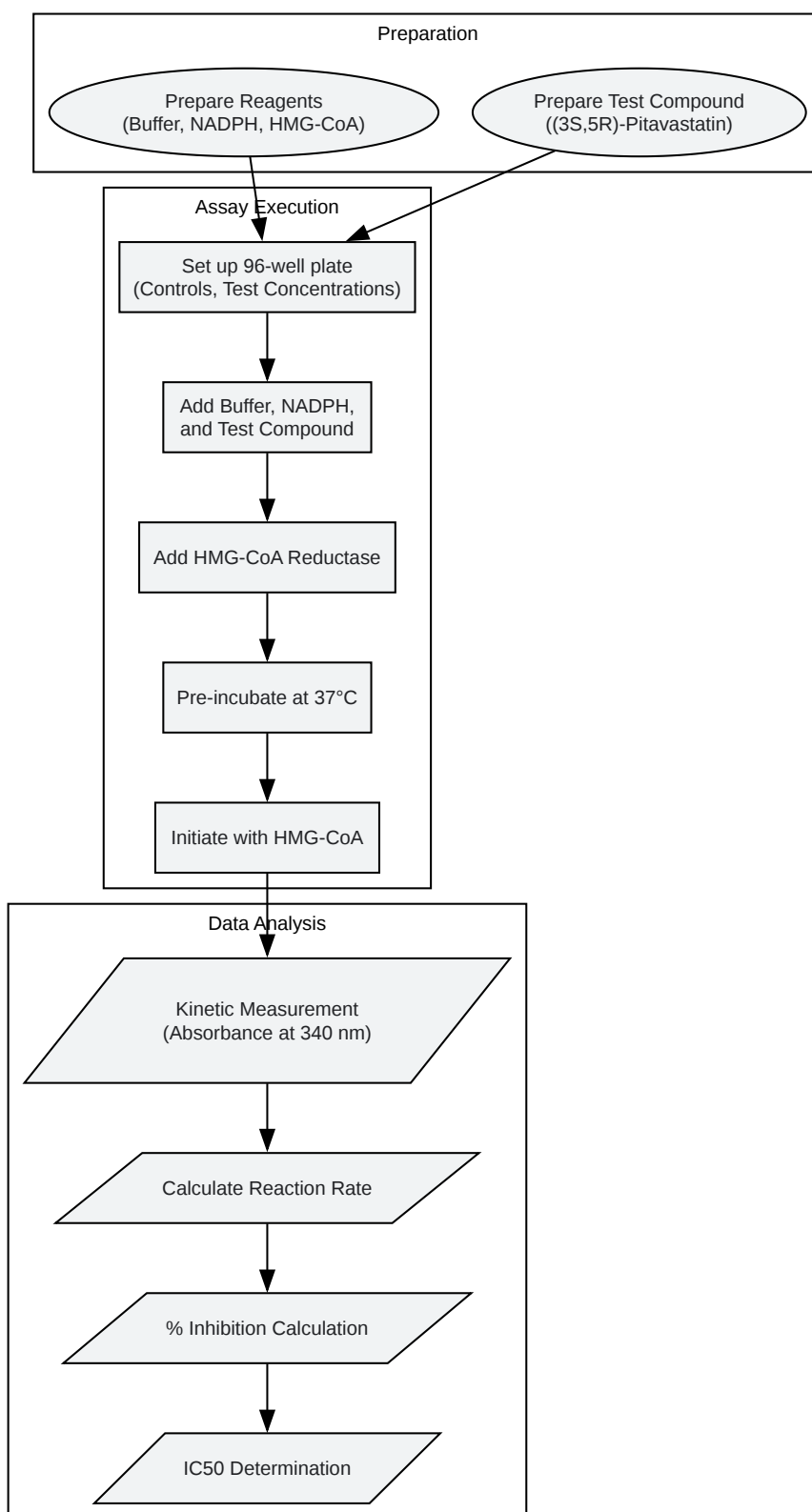
Materials:

- HMG-CoA Reductase (catalytic domain)
- HMG-CoA substrate solution
- NADPH solution
- Assay Buffer (e.g., potassium phosphate buffer, pH 7.4)
- Test compound (**(3S,5R)-Pitavastatin Calcium**) dissolved in a suitable solvent (e.g., DMSO)
- Positive control inhibitor (e.g., Pravastatin or (3R,5S)-Pitavastatin)

- 96-well UV-transparent microplate
- Microplate spectrophotometer capable of kinetic measurements at 340 nm

Procedure:

- **Reagent Preparation:** Prepare working solutions of HMG-CoA, NADPH, and the test compound in the assay buffer.
- **Assay Setup:** In a 96-well plate, prepare wells for the blank, negative control (no inhibitor), positive control, and various concentrations of the test compound.
- **Reaction Mixture:** To each well, add the assay buffer and NADPH solution.
- **Inhibitor Addition:** Add the test compound solutions to the respective wells. Add solvent to the negative control well.
- **Enzyme Addition:** Add the HMG-CoA Reductase enzyme solution to all wells except the blank.
- **Pre-incubation:** Incubate the plate at 37°C for 5-10 minutes to allow the inhibitor to bind to the enzyme.
- **Reaction Initiation:** Start the reaction by adding the HMG-CoA substrate solution to all wells.
- **Kinetic Measurement:** Immediately place the plate in the spectrophotometer and measure the absorbance at 340 nm every 30-60 seconds for 10-20 minutes at 37°C.
- **Data Analysis:** Calculate the rate of NADPH consumption (decrease in A₃₄₀/min). Determine the percent inhibition for each concentration of the test compound relative to the negative control. Calculate the IC₅₀ value by plotting percent inhibition versus the logarithm of the inhibitor concentration.



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Figure 2: Experimental workflow for HMG-CoA reductase inhibition assay.

Analytical Method for Isomer Separation

The quantification of (3S,5R)-Pitavastatin as an impurity in the active pharmaceutical ingredient requires a stereoselective analytical method. High-Performance Liquid Chromatography (HPLC) using a chiral stationary phase is the standard approach.

Principle: Chiral HPLC columns, such as those with an amylose-based stationary phase (e.g., Chiralpak IA or AD), are used to separate the enantiomers.^{[2][10]} The different interactions of the stereoisomers with the chiral stationary phase result in different retention times, allowing for their separation and quantification. A typical mobile phase consists of a mixture of a non-polar solvent like n-heptane or hexane with an alcohol like ethanol or 1-butanol, often with small amounts of an acid (e.g., formic acid or trifluoroacetic acid) and a base (e.g., diethylamine) to improve peak shape and resolution.^{[2][11]} Detection is typically performed using a UV detector at a wavelength around 245 nm.^{[11][12]}

Conclusion

(3S,5R)-Pitavastatin Calcium is the enantiomeric counterpart to the active drug, (3R,5S)-Pitavastatin. While it shares the same molecular formula and connectivity, its different stereochemistry renders it pharmacologically insignificant in comparison to the active isomer. For drug development professionals, the primary importance of (3S,5R)-Pitavastatin lies in its role as a potential process-related impurity. Robust analytical methods, such as chiral HPLC, are crucial for ensuring the stereoisomeric purity of the final drug product, thereby guaranteeing its safety and efficacy. The experimental protocols and data presented in this guide provide a foundational understanding for researchers involved in the analysis and control of Pitavastatin and its related substances.

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